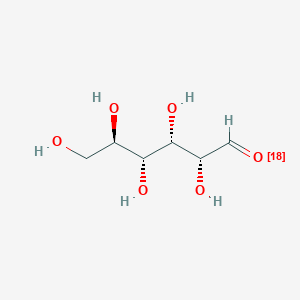

D-Glucose-18O

Description

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2 |

InChI Key |

GZCGUPFRVQAUEE-WHMSQDSOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-18O: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Synthesis of D-Glucose-18O

This compound is a stable isotope-labeled form of D-glucose where one or more of the oxygen atoms have been replaced with the oxygen-18 (¹⁸O) isotope. This non-radioactive isotopic labeling makes it an invaluable tool in metabolic research, allowing scientists to trace the fate of glucose in biological systems without the need for radioactive handling. Its primary applications lie in metabolic flux analysis, investigation of glucose transport mechanisms, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and insights into its synthesis.

Chemical Properties of this compound

The physicochemical properties of this compound are nearly identical to those of naturally occurring D-glucose, as the isotopic substitution of ¹⁸O for ¹⁶O results in a negligible change in the bulk chemical characteristics. The key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₅¹⁸O (for single labeling) | [1][2] |

| Molecular Weight | Approx. 182.16 g/mol (for single labeling) | [1][2] |

| CAS Number | 3343-70-2 | [1] |

| Appearance | White crystalline powder or colorless crystals | [3] |

| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C | [3][4][5] |

| Boiling Point | Decomposes upon heating | [5] |

| Solubility | Highly soluble in water; Soluble in acetic acid; Sparingly soluble in ethanol and methanol; Insoluble in nonpolar organic solvents. | [1][3][5][6] |

| pKa | ~12.16 in water at 25 °C | [5] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are very similar to those of unlabeled D-glucose. However, the presence of the ¹⁸O isotope can induce a small, often unresolved, upfield shift (isotope shift) on the adjacent ¹³C and ¹H nuclei. ¹⁷O NMR has also been used to study site-specifically labeled glucose.[7][8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, broad absorptions from the hydroxyl (O-H) groups in the 3200-3500 cm⁻¹ region and C-O stretching vibrations between 1000 and 1200 cm⁻¹. The spectrum is virtually identical to that of unlabeled D-glucose.[11][12][13][14]

-

Mass Spectrometry (MS): Mass spectrometry is the primary technique for distinguishing this compound from its unlabeled counterpart. The molecular ion peak will be shifted by +2 Da for each ¹⁸O atom incorporated. Fragmentation patterns can be analyzed to determine the position of the ¹⁸O label within the molecule.[2]

Experimental Protocols

This compound is a powerful tracer for elucidating metabolic pathways. Below are detailed methodologies for its application in key experiments.

Metabolic Flux Analysis Using this compound

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. Stable isotopes like ¹⁸O in glucose are used to trace the flow of atoms through metabolic pathways.

Objective: To determine the relative or absolute flux through glycolysis and connected pathways.

Materials:

-

This compound (position of the label will depend on the specific pathway of interest)

-

Cell culture medium deficient in natural glucose

-

Cultured cells of interest (e.g., cancer cell line, primary cells)

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., 80% methanol)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cell Culture Preparation: Culture cells to the desired confluency under standard conditions.

-

Media Switch: Replace the standard culture medium with a medium containing this compound as the sole glucose source. The concentration should be similar to that of the original medium.

-

Isotopic Labeling: Incubate the cells for a predetermined time to allow for the uptake and metabolism of this compound, leading to isotopic steady-state labeling of downstream metabolites. This time can range from minutes for glycolysis to hours for the TCA cycle and nucleotide biosynthesis.[15][16]

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with an ice-cold saline solution.

-

Add a cold quenching solution (e.g., -80°C methanol) to instantly stop all enzymatic activity.

-

Scrape the cells and collect the cell lysate.

-

Extract the metabolites using a suitable solvent (e.g., 80% methanol), followed by centrifugation to pellet cell debris.

-

-

Sample Analysis:

-

Analyze the metabolite extract using LC-MS or GC-MS.

-

Monitor the mass isotopologue distributions (MIDs) of key metabolites in the pathway of interest (e.g., pyruvate, lactate, citrate). The mass shift in these molecules will indicate the incorporation of the ¹⁸O atom from glucose.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

-

The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.[17][18][19]

-

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the extracellular environment.

Objective: To quantify the rate of glucose transport into cells.

Materials:

-

This compound

-

Cells of interest

-

Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Stop solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin)

-

Lysis buffer

-

Analytical instrument (GC-MS or LC-MS)

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate and grow to the desired confluency.

-

Starvation: Wash the cells with a glucose-free buffer and incubate them in the same buffer for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.

-

Initiation of Uptake: Add a solution containing a known concentration of this compound to initiate the uptake.

-

Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes). The uptake should be in the linear range.[20]

-

Termination of Uptake: Rapidly wash the cells with an ice-cold stop solution to halt glucose transport.

-

Cell Lysis and Analysis:

-

Lyse the cells and collect the intracellular contents.

-

Analyze the lysate using GC-MS or LC-MS to quantify the amount of intracellular this compound.

-

-

Calculation: The rate of glucose uptake can be calculated based on the amount of this compound that entered the cells over the specified time period, normalized to the cell number or protein content.[21][22]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label.

Enzymatic Synthesis: This is often the preferred method for its high specificity. For example, to label the oxygen at the C1 position, an enzyme such as hexokinase can be used to phosphorylate D-glucose in the presence of ATP and H₂¹⁸O. The reverse reaction of a phosphatase could also be employed. Other enzymes can be used to target different positions.[23][24][25][26][27]

Chemical Synthesis: Chemical synthesis provides a versatile route to introduce ¹⁸O at various positions. A common strategy involves the protection of hydroxyl groups that are not to be labeled, followed by a reaction that introduces the ¹⁸O atom, and subsequent deprotection. For instance, a protected glucose derivative with a free hydroxyl group at the desired position can be reacted with an ¹⁸O-containing reagent.[28][29][30][31]

Signaling Pathways and Experimental Workflows

This compound is instrumental in tracing the flow of glucose through various metabolic pathways. A prime example is its use in dissecting the glycolytic pathway.

Tracing Glycolysis with this compound

The following diagram illustrates the entry of this compound (labeled at the C1 oxygen) into glycolysis and the subsequent incorporation of the ¹⁸O label into downstream metabolites.

Caption: Glycolysis pathway traced with this compound.

This workflow allows researchers to track the progression of the ¹⁸O label through the glycolytic intermediates. By measuring the abundance of the ¹⁸O-labeled metabolites at different time points, the flux through each step of the pathway can be determined. This approach is particularly powerful for understanding how metabolic pathways are altered in disease states such as cancer and diabetes.[32][33]

References

- 1. This compound I CAS#: 3343-70-2 I carbohydrate I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Solid-state 17 O NMR study of α- d -glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06060K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. D-Glucose – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.northwestern.edu [cancer.northwestern.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. revvity.co.jp [revvity.co.jp]

- 21. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]

- 23. mdpi.com [mdpi.com]

- 24. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]

- 27. nottingham.ac.uk [nottingham.ac.uk]

- 28. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 29. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 32. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of ¹⁸O-Labeled D-Glucose: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of D-glucose labeled with the stable isotope oxygen-18 (¹⁸O). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in metabolic research, mechanistic studies, and as tracers in various biological systems. This document details the predominant enzymatic synthesis methods, comprehensive characterization protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS), and presents relevant quantitative data.

Synthesis of ¹⁸O-Labeled D-Glucose

The introduction of ¹⁸O into the D-glucose molecule is most commonly achieved through enzymatic or metabolic incorporation using ¹⁸O-labeled water (H₂¹⁸O). Direct chemical synthesis is less common due to the potential for uncontrolled oxygen exchange reactions. The enzymatic approach offers high specificity and allows for the labeling of specific oxygen positions within the glucose molecule.

Enzymatic Synthesis via Metabolic Incorporation

This method leverages the natural metabolic pathways within a biological system to incorporate ¹⁸O from H₂¹⁸O into glucose precursors and subsequently into glucose itself. A common approach involves the use of cell lysates, such as human erythrocyte hemolysates, which contain the necessary enzymes for glycolysis and gluconeogenesis.[1][2]

Experimental Protocol: Enzymatic Synthesis in a Hemolysate System

-

Preparation of Hemolysate:

-

Obtain fresh human erythrocytes.

-

Wash the cells three times with a buffered saline solution (e.g., PBS, pH 7.4) by centrifugation and resuspension.

-

Lyse the erythrocytes by adding an equal volume of hypotonic phosphate buffer and freeze-thawing the suspension twice.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the hemolysate.

-

-

Incubation with ¹⁸O-Water:

-

Prepare an incubation buffer containing necessary sugar phosphate precursors (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate).

-

Add ¹⁸O-labeled water (H₂¹⁸O) to the buffer to a final concentration of 20-80 atom %.[1]

-

Initiate the reaction by adding the hemolysate to the ¹⁸O-containing buffer.

-

Incubate the mixture overnight at 37°C.[1]

-

-

Purification of ¹⁸O-Labeled Glucose-6-Phosphate:

-

Terminate the reaction by adding a deproteinizing agent (e.g., perchloric acid) and centrifuging to remove precipitated proteins.

-

Neutralize the supernatant with a base (e.g., potassium hydroxide).

-

The resulting supernatant contains ¹⁸O-labeled glucose-6-phosphate, which can be further purified using ion-exchange chromatography.

-

The enzymatic reactions involved in this process, such as those catalyzed by aldolase and triose-phosphate isomerase, facilitate the exchange of oxygen atoms between the sugar phosphates and the ¹⁸O-enriched water.

Characterization of ¹⁸O-Labeled D-Glucose

The characterization of ¹⁸O-labeled D-glucose involves confirming the incorporation of the isotope and determining the extent and position of labeling. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the specific positions of ¹⁸O incorporation. The presence of an ¹⁸O atom directly bonded to a ¹³C atom causes a small upfield shift in the ¹³C resonance, known as the ¹⁸O-isotope shift.[3] By comparing the integrals of the shifted and unshifted signals, the percentage of ¹⁸O enrichment at each carbon position can be quantified.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation and Derivatization:

-

The purified ¹⁸O-labeled glucose-6-phosphate is often dephosphorylated using a phosphatase to yield ¹⁸O-labeled glucose.

-

To improve spectral resolution and lock the anomeric forms, the glucose is derivatized. A common derivative is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) or monoacetone glucose (MAG).[1]

-

Dissolve the derivatized glucose in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a standard single-pulse ¹³C experiment with proton decoupling.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the small isotope-shifted peaks.

-

-

Data Analysis:

-

Identify the resonances for each carbon atom in the glucose derivative.

-

For each carbon attached to an oxygen, observe the parent ¹⁶O signal and the upfield ¹⁸O-shifted signal.

-

Calculate the positional ¹⁸O enrichment using the following formula:

-

Positional ¹⁸O Enrichment (%) = [Area(¹⁸O signal) / (Area(¹⁸O signal) + Area(¹⁶O signal))] x 100

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall ¹⁸O enrichment and to gain information about the number of ¹⁸O atoms incorporated per molecule. Gas chromatography-mass spectrometry (GC-MS) is frequently employed after derivatization of the glucose to make it volatile.

Experimental Protocol: GC-MS Analysis

-

Derivatization:

-

To increase volatility for GC analysis, glucose is derivatized. Common derivatization methods include:

-

Oximation followed by silylation: React with an oximating reagent (e.g., hydroxylamine) and then a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).

-

Acetylation: React with acetic anhydride to form glucose pentaacetate.

-

Aldonitrile Acetate Formation: A two-step process involving reaction with hydroxylamine followed by acetylation.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5) for separation.

-

Employ a temperature program to elute the derivatized glucose.

-

Acquire mass spectra using electron ionization (EI) or chemical ionization (CI).

-

-

Data Analysis:

-

Analyze the mass spectrum of the derivatized glucose. The molecular ion peak and specific fragment ions will show a mass shift corresponding to the number of ¹⁸O atoms incorporated.

-

The relative intensities of the isotopic peaks (M, M+2, M+4, etc.) are used to calculate the distribution of molecules with different numbers of ¹⁸O atoms.

-

Quantitative Data

The following tables summarize quantitative data obtained from studies on ¹⁸O-labeled glucose.

Table 1: Positional ¹⁸O Enrichment in Glucose-6-Phosphate from Hemolysate [1]

| Carbon Position | Mean ¹⁸O Enrichment (%) | Standard Deviation (%) |

| 1 | 16.4 | 1.6 |

| 2 | 13.3 | 1.3 |

| 3 | 4.1 | 1.1 |

| 4 | 12.6 | 0.8 |

| 5 | 10.7 | 1.4 |

| 6 | Not Detectable | - |

Data obtained from human erythrocyte hemolysate preparations incubated with 20% H₂¹⁸O.

Table 2: ¹⁸O Isotope Shifts in ¹³C NMR of D-Glucose

| Carbon Position | Typical ¹⁸O Isotope Shift (ppb) |

| C1 | -20 to -40 |

| C2 | -20 to -40 |

| C3 | -20 to -40 |

| C4 | -20 to -40 |

| C5 | -20 to -40 |

| C6 | -20 to -40 |

Note: The exact isotope shift can vary depending on the solvent, temperature, and specific derivative used.

Applications

¹⁸O-labeled D-glucose is a valuable tool in various research areas:

-

Metabolic Flux Analysis: Tracing the fate of oxygen atoms from glucose through metabolic pathways such as glycolysis, the pentose phosphate pathway, and the citric acid cycle.

-

Gluconeogenesis Research: Quantifying the contribution of different precursors to glucose synthesis by measuring ¹⁸O incorporation from labeled water.[1]

-

Enzyme Mechanism Studies: Investigating the mechanisms of enzymes that catalyze reactions involving the cleavage or formation of C-O bonds in glucose.

-

Drug Development: Assessing the impact of drug candidates on glucose metabolism and related pathways.

Conclusion

The synthesis of ¹⁸O-labeled D-glucose is primarily achieved through enzymatic methods that leverage the metabolic machinery of biological systems to incorporate ¹⁸O from labeled water. Characterization of the resulting labeled glucose relies on powerful analytical techniques, with ¹³C NMR providing positional information and mass spectrometry determining overall enrichment. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to produce and analyze ¹⁸O-labeled D-glucose for a wide range of applications in biological and pharmaceutical research.

References

- 1. Metabolic incorporation of H218 O into specific glucose-6-phosphate oxygens by red-blood-cell lysates as observed by 13 C isotope-shifted NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glucose-¹⁸O in Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules labeled with heavy isotopes, researchers can track the fate of atoms through various biochemical reactions, providing a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone. While carbon-13 (¹³C) and deuterium (²H) are the most commonly employed isotopes for tracing glucose metabolism, the use of oxygen-18 (¹⁸O)-labeled D-Glucose (D-Glucose-¹⁸O) offers unique insights into specific enzymatic reactions and oxygen atom transitions.

This technical guide provides a comprehensive overview of the applications of D-Glucose-¹⁸O in metabolic pathway tracing. It is designed for researchers, scientists, and drug development professionals who wish to leverage this powerful technique to deepen their understanding of cellular metabolism in health and disease. While the broader principles of metabolic flux analysis are well-established, this guide will focus on the specific considerations and potential applications of using D-Glucose-¹⁸O as a tracer for glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).

Core Principles of ¹⁸O Tracing

The fundamental principle behind D-Glucose-¹⁸O tracing is the introduction of a glucose molecule where one or more of the naturally abundant ¹⁶O atoms have been replaced by the heavier, stable isotope ¹⁸O. As this labeled glucose is metabolized, the ¹⁸O atom is incorporated into downstream metabolites. The detection and quantification of this ¹⁸O enrichment in various metabolic intermediates and end-products, typically by mass spectrometry, allows for the qualitative and quantitative assessment of pathway activity.[1][2]

Unlike ¹³C, which traces the carbon backbone of molecules, ¹⁸O traces the fate of oxygen atoms. This provides a unique opportunity to study reactions involving hydration, dehydration, and oxygen exchange, which are common in central carbon metabolism.

Applications in Key Metabolic Pathways

The use of D-Glucose-¹⁸O can provide specific insights into the following major metabolic pathways:

Glycolysis

In the glycolytic pathway, several enzymatic steps involve the interaction with water or the transfer of oxygen atoms. D-Glucose-¹⁸O can be strategically used to probe the activity of specific enzymes. For instance, the enolase-catalyzed dehydration of 2-phosphoglycerate to phosphoenolpyruvate involves the removal of a water molecule. By using D-Glucose labeled with ¹⁸O at specific positions, it may be possible to trace the fate of this oxygen atom.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle involves several hydration and dehydration steps. For example, the conversion of fumarate to malate by fumarase involves the addition of a water molecule. While H₂¹⁸O is more commonly used to study these reactions, D-Glucose-¹⁸O can provide complementary information. The ¹⁸O from glucose can be incorporated into acetyl-CoA and subsequently into citrate. The fate of this oxygen atom through the cycle can then be tracked.

Pentose Phosphate Pathway (PPP)

The PPP is a major source of NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the conversion of glucose-6-phosphate to ribulose-5-phosphate. The lactonase step, which hydrolyzes 6-phosphoglucono-δ-lactone, involves the addition of water and could be a point of investigation using ¹⁸O tracers.

Experimental Protocols

While detailed, validated protocols for D-Glucose-¹⁸O tracing are not as prevalent in the literature as those for ¹³C-glucose, the general workflow is conserved. The following outlines a generalized experimental protocol that can be adapted for specific research questions.

Generalized Experimental Workflow

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Medium Preparation: Prepare culture medium in which the standard glucose is replaced with D-Glucose-¹⁸O at the desired concentration. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

-

Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the D-Glucose-¹⁸O-containing medium. The duration of labeling will depend on the specific pathway and metabolites of interest and should be determined empirically. Time-course experiments are often necessary to capture the dynamics of label incorporation.

2. Quenching and Metabolite Extraction:

-

Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, metabolism must be rapidly quenched. This is typically achieved by aspirating the medium and adding a cold solvent, such as -80°C methanol.

-

Extraction: Metabolites are then extracted from the cells. A common method is a biphasic extraction using a mixture of methanol, water, and chloroform, which separates polar metabolites (including glycolytic and TCA cycle intermediates) into the aqueous phase.

3. Sample Preparation for Mass Spectrometry:

-

The extracted metabolite samples are dried, typically under a stream of nitrogen or using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites often require derivatization to increase their volatility.

4. Mass Spectrometry Analysis:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are the primary analytical platforms for stable isotope tracing.

-

LC-MS: Offers the advantage of analyzing underivatized polar metabolites. High-resolution mass spectrometry is essential to accurately determine the mass shift caused by the ¹⁸O incorporation.

-

GC-MS: Provides excellent chromatographic separation and is often used for derivatized metabolites.

-

Data acquisition should be performed in a way that allows for the detection of all possible isotopologues (molecules of the same elemental composition but different isotopic content).

Data Presentation and Analysis

A key outcome of a D-Glucose-¹⁸O tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue.

Quantitative Data Tables

While specific quantitative data for D-Glucose-¹⁸O tracing is limited in publicly available literature, the following tables illustrate how such data would be structured and presented. These are based on the established conventions from ¹³C-tracing studies.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic Intermediates after Labeling with D-Glucose-¹⁸O.

| Metabolite | M+0 (%) | M+2 (%) | M+4 (%) |

| Glucose-6-phosphate | 5.0 | 95.0 | 0.0 |

| Fructose-6-phosphate | 6.2 | 93.8 | 0.0 |

| Pyruvate | 45.3 | 54.7 | 0.0 |

| Lactate | 50.1 | 49.9 | 0.0 |

This table shows the percentage of the metabolite pool that contains zero (M+0), one (M+2, assuming one ¹⁸O atom), or two (M+4) heavy isotopes. The exact mass shift will depend on the number of ¹⁸O atoms incorporated.

Table 2: Hypothetical Relative Fluxes through Central Carbon Metabolism Determined by D-Glucose-¹⁸O Tracing.

| Metabolic Flux | Relative Flux (%) |

| Glycolysis | 100 |

| Pentose Phosphate Pathway | 15 |

| TCA Cycle (from Pyruvate) | 85 |

Metabolic Flux Analysis (MFA) software is used to calculate the relative rates of different pathways that best explain the observed MIDs.

Conclusion

D-Glucose-¹⁸O is a valuable, albeit less commonly used, tracer for elucidating the dynamics of metabolic pathways. Its ability to track the fate of oxygen atoms provides a unique lens through which to study enzymatic reactions involving hydration, dehydration, and oxygen exchange. While the availability of detailed experimental protocols and extensive quantitative datasets is currently limited compared to ¹³C-labeled glucose, the foundational principles and analytical methodologies are well-established. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of D-Glucose-¹⁸O in metabolic research is poised to grow, offering novel insights for researchers, scientists, and drug development professionals in understanding and targeting metabolic dysregulation in disease.

References

Principle of Stable Isotope Tracing with D-Glucose-¹⁸O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for stable isotope tracing using D-Glucose-¹⁸O. This powerful methodology offers a unique window into cellular metabolism, enabling the precise tracking of oxygen atoms from glucose through various metabolic pathways. By leveraging the stable isotope ¹⁸O, researchers can elucidate metabolic fluxes, identify novel pathways, and gain deeper insights into the metabolic reprogramming inherent in various physiological and pathological states.

Core Principles of D-Glucose-¹⁸O Tracing

Stable isotope tracing with D-Glucose-¹⁸O is predicated on the introduction of a glucose molecule, in which one or more of the naturally abundant ¹⁶O atoms have been replaced with the heavier, stable isotope ¹⁸O, into a biological system. The metabolic fate of this labeled glucose is then monitored by detecting the incorporation of ¹⁸O into downstream metabolites.

The primary analytical techniques for detecting ¹⁸O enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the incorporation of ¹⁸O results in a predictable mass shift in the labeled metabolites. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for the quantification of ¹⁸O enrichment. NMR spectroscopy, particularly ¹³C-NMR, can detect the influence of a neighboring ¹⁸O atom on the ¹³C chemical shift, providing positional information about the location of the ¹⁸O label within a molecule.

A key advantage of using ¹⁸O as a tracer is the negligible kinetic isotope effect (KIE). Unlike tracers with heavier isotopes like deuterium (²H), the small relative mass difference between ¹⁸O and ¹⁶O does not significantly alter the rates of enzymatic reactions. This ensures that the metabolic pathways being studied are not perturbed by the tracer itself, leading to more accurate measurements of physiological metabolic fluxes.

Key Metabolic Pathways Traced with D-Glucose-¹⁸O

The journey of the ¹⁸O label from D-Glucose-¹⁸O provides valuable information about several central metabolic pathways:

-

Glycolysis and Gluconeogenesis: The oxygen atoms on the hydroxyl groups of glucose and its phosphorylated intermediates are subject to exchange with water during certain enzymatic reactions. By tracing the retention or loss of ¹⁸O from D-Glucose-¹⁸O, researchers can probe the activity and reversibility of enzymes such as phosphoglucose isomerase and aldolase. In gluconeogenesis, the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into specific positions of glucose-6-phosphate can reveal the contributions of different gluconeogenic precursors.

-

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis. Tracing the fate of ¹⁸O from glucose through the oxidative and non-oxidative branches of the PPP can help quantify the flux through this pathway, providing insights into cellular redox balance and anabolic processes.

-

Tricarboxylic Acid (TCA) Cycle: While the carbon backbone of glucose is a primary focus in TCA cycle tracing, the oxygen atoms also participate in key reactions. For instance, the hydration and dehydration steps catalyzed by fumarase and aconitase, respectively, involve the exchange of oxygen atoms with water. D-Glucose-¹⁸O tracing can provide complementary information to ¹³C-based tracing to better constrain flux models of the TCA cycle.

-

Glycogen Synthesis: The synthesis of glycogen from glucose involves the formation of UDP-glucose and the subsequent addition of glucosyl units to the growing glycogen chain. By using D-Glucose-¹⁸O, the direct incorporation of glucose into glycogen can be quantified, providing a measure of glycogen synthesis rates.

Experimental and Analytical Workflows

The successful implementation of D-Glucose-¹⁸O tracing studies requires careful planning and execution of experimental protocols, from tracer administration to data analysis.

Figure 1: General experimental workflow for D-Glucose-¹⁸O stable isotope tracing.

Experimental Protocols

In Vivo Tracer Administration (Mouse Model)

A common method for in vivo studies is the primed-constant infusion of the stable isotope tracer.

-

Animal Preparation: Acclimatize animals to the experimental conditions. For studies on glucose metabolism, fasting may be required to achieve a metabolic steady state.

-

Tracer Preparation: Prepare a sterile solution of D-Glucose-¹⁸O in saline. The concentration will depend on the desired infusion rate and the animal's body weight.

-

Priming Dose: Administer an initial bolus injection of the D-Glucose-¹⁸O solution to rapidly increase the plasma enrichment to the target steady-state level.

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the D-Glucose-¹⁸O solution at a constant rate using a syringe pump. Infusion times can range from minutes to several hours, depending on the metabolic pathways of interest.

-

Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Rapidly quench metabolism by flash-freezing tissues in liquid nitrogen.

In Vitro Tracer Administration (Cell Culture)

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Media Switch: Replace the standard culture medium with a medium containing D-Glucose-¹⁸O at a known concentration.

-

Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of ¹⁸O incorporation.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extract metabolites using a cold solvent mixture (e.g., methanol:water or acetonitrile:methanol:water).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of ¹⁸O-labeled metabolites due to its high sensitivity and resolving power.

-

Derivatization: Small, polar metabolites are often chemically derivatized to increase their volatility for GC analysis. A common derivatization for glucose is methoximation followed by silylation.

-

GC Separation: The derivatized metabolites are separated based on their boiling points and interactions with the GC column.

-

MS Detection: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is measured. The incorporation of ¹⁸O will result in an increase in the m/z of the parent ion and any fragment ions containing the ¹⁸O atom.

-

Data Analysis: The abundance of the different isotopologues is determined by integrating the peak areas of their respective mass chromatograms. Corrections for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si) are necessary for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR is particularly powerful for determining the positional enrichment of ¹⁸O in glucose and its metabolites.

-

Sample Preparation: Metabolite extracts are dried and redissolved in a suitable deuterated solvent for NMR analysis.

-

¹³C-NMR Acquisition: A ¹³C-NMR spectrum is acquired. The presence of an ¹⁸O atom bonded to a ¹³C atom causes a small upfield shift in the ¹³C resonance, known as the ¹⁸O-isotope effect.

-

Spectral Analysis: By comparing the integrals of the shifted and unshifted ¹³C signals, the positional ¹⁸O enrichment can be calculated.

Quantitative Data Analysis and Interpretation

The primary data obtained from MS or NMR analysis is the isotopic enrichment of various metabolites. This information can be used to calculate metabolic fluxes through different pathways.

Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. The isotopic labeling data from D-Glucose-¹⁸O tracing experiments serve as key inputs for MFA models. By fitting the model to the experimental data, the intracellular fluxes that best explain the observed labeling patterns can be determined.

Data Presentation

The quantitative results from D-Glucose-¹⁸O tracing studies are typically presented in tables that summarize the isotopic enrichment of key metabolites under different experimental conditions.

| Metabolite | Condition A (% ¹⁸O Enrichment) | Condition B (% ¹⁸O Enrichment) |

| Glucose-6-Phosphate | 5.2 ± 0.4 | 8.9 ± 0.6 |

| Fructose-6-Phosphate | 3.1 ± 0.3 | 5.4 ± 0.5 |

| Lactate | 1.5 ± 0.2 | 2.8 ± 0.3 |

| Citrate | 0.8 ± 0.1 | 1.5 ± 0.2 |

Note: The data in this table are illustrative and will vary depending on the specific experimental system and conditions.

Signaling Pathways and Metabolic Regulation

Metabolic pathways are intricately linked with cellular signaling networks. D-Glucose-¹⁸O tracing can be a valuable tool to investigate how signaling pathways regulate metabolic fluxes.

Figure 2: Signaling pathway regulating glycolysis, where flux can be quantified using D-Glucose-¹⁸O.

For example, the PI3K/Akt signaling pathway is a key regulator of glucose uptake and glycolysis. By using D-Glucose-¹⁸O tracing in combination with pharmacological or genetic manipulation of this pathway, researchers can directly quantify the impact of signaling events on metabolic fluxes.

Conclusion

Stable isotope tracing with D-Glucose-¹⁸O is a powerful and precise method for interrogating cellular metabolism. Its key advantage lies in the absence of a significant kinetic isotope effect, allowing for accurate measurements of in vivo metabolic fluxes. When combined with advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, and integrated with computational modeling, D-Glucose-¹⁸O tracing provides a deep and quantitative understanding of metabolic networks in health and disease. This makes it an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies targeting metabolic vulnerabilities.

Understanding ¹⁸O Isotopic Labeling in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ¹⁸O isotopic labeling, a powerful technique for quantitative and qualitative analysis of proteins and metabolites in complex biological systems. We will delve into the core principles, detailed experimental protocols, and diverse applications of this method, with a particular focus on its relevance to proteomics, signal transduction, and drug development.

Core Principles of ¹⁸O Isotopic Labeling

Stable isotope labeling with heavy oxygen (¹⁸O) is a versatile method that introduces a mass tag into biomolecules, enabling their differentiation and quantification using mass spectrometry (MS).[1][2] The most common approach involves the enzymatic incorporation of ¹⁸O atoms from H₂¹⁸O into the C-terminal carboxyl group of peptides during proteolytic digestion.[3][4]

Serine proteases, such as trypsin, catalyze the exchange of two ¹⁶O atoms for two ¹⁸O atoms at the C-terminus of peptides, resulting in a 4 Dalton (Da) mass shift.[3][4] This mass difference allows for the direct comparison of the abundance of the same peptide from two different samples (e.g., control vs. treated) when they are mixed and analyzed together by MS. The relative signal intensities of the light (¹⁶O) and heavy (¹⁸O) peptide pairs accurately reflect the relative abundance of the corresponding protein in the original samples.[5]

A key advantage of ¹⁸O labeling is its universal applicability to any protein sample that can be proteolytically digested.[6] Furthermore, it is a relatively cost-effective method compared to other isotopic labeling techniques.[1] However, challenges such as incomplete labeling and back-exchange of the ¹⁸O isotope with ¹⁶O from the solvent need to be carefully managed to ensure accurate quantification.[7]

Applications in Biological Research and Drug Development

¹⁸O isotopic labeling has a broad range of applications across various stages of biological research and drug discovery.

Quantitative Proteomics

The primary application of ¹⁸O labeling is in quantitative proteomics, where it is used to compare global protein expression profiles between different biological states (e.g., healthy vs. diseased tissue, or untreated vs. drug-treated cells).[2][3] By comparing the peak intensities of ¹⁶O- and ¹⁸O-labeled peptides, researchers can identify proteins that are up- or down-regulated in response to a particular stimulus or condition.[5]

Analysis of Post-Translational Modifications (PTMs)

¹⁸O labeling is a valuable tool for studying post-translational modifications, particularly phosphorylation. It can be used to quantify changes in the phosphorylation status of proteins in response to signaling events.[4] This is often achieved by enriching for phosphopeptides from ¹⁶O- and ¹⁸O-labeled samples before MS analysis.

Protein Turnover Studies

The rate of protein synthesis and degradation, collectively known as protein turnover, can be measured using ¹⁸O labeling. By monitoring the incorporation of ¹⁸O from labeled water into newly synthesized proteins over time, researchers can determine the turnover rates of individual proteins on a proteome-wide scale.[8][9]

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. ¹⁸O labeling can be used to trace the metabolic fate of a drug by introducing the isotope into the drug molecule itself. This allows for the identification and quantification of drug metabolites in complex biological matrices.[10]

Drug Target Identification and Deconvolution

¹⁸O labeling can be employed in chemical proteomics approaches to identify the protein targets of a drug. In a competitive binding experiment, a cell lysate can be treated with a drug and a chemical probe. By comparing the protein interaction profiles of the probe in the presence and absence of the drug using ¹⁸O labeling, specific drug targets can be identified.

Quantitative Data Presentation

Table 1: Comparison of Common Isotopic Labeling Techniques in Quantitative Proteomics

| Feature | ¹⁸O Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |

| Principle | Enzymatic incorporation of ¹⁸O at the C-terminus of peptides.[3] | Metabolic incorporation of heavy amino acids into proteins in living cells. | Chemical labeling of primary amines of peptides with isobaric tags.[11] |

| Multiplexing | Typically 2-plex. | Up to 3-plex (light, medium, heavy). | 4-plex, 8-plex, 10-plex, 16-plex, and higher.[12] |

| Applicability | Applicable to any protein sample, including tissues and clinical samples.[6] | Limited to metabolically active, dividing cells in culture.[11] | Applicable to any protein sample.[12] |

| Cost | Relatively low.[1] | Can be expensive due to the cost of labeled amino acids and cell culture media. | Reagents can be expensive. |

| Potential Issues | Incomplete labeling, back-exchange.[7] | Incomplete incorporation, arginine-to-proline conversion. | Ratio compression, interference from co-eluting peptides. |

Table 2: Example of Protein Abundance Ratios Determined by ¹⁸O Labeling in a Study of Adenovirus Serotypes

This table is a representation of the type of data obtained from an ¹⁸O labeling experiment, adapted from a study comparing two adenovirus serotypes.[5]

| Protein | Peptide Sequence | Ratio (Ad5 ¹⁸O / Ad2 ¹⁶O) |

| Hexon | AGLTNYAALR | 1.05 ± 0.10 |

| Hexon | VGGFAYNSK | 1.10 ± 0.12 |

| Penton base | TLLDALDSK | 0.98 ± 0.09 |

| Fiber | LGSAYDALK | 1.02 ± 0.11 |

Detailed Experimental Protocols

Protocol for Trypsin-Catalyzed ¹⁸O Labeling of Peptides

This protocol describes the general steps for labeling peptides with ¹⁸O using trypsin.

Materials:

-

Protein extract

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

H₂¹⁸O (≥95% isotopic purity)

-

H₂¹⁶O (deionized water)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Protein Reduction and Alkylation:

-

Resuspend the protein pellet in ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

Proteolytic Digestion (in H₂¹⁶O):

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration if present.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

¹⁸O Labeling:

-

Divide the digested peptide mixture into two equal aliquots.

-

Lyophilize both aliquots to dryness.

-

Resuspend one aliquot in H₂¹⁸O-containing ammonium bicarbonate buffer (the "heavy" sample).

-

Resuspend the other aliquot in H₂¹⁶O-containing ammonium bicarbonate buffer (the "light" sample).

-

Add a fresh aliquot of trypsin to both samples and incubate for 2-4 hours at 37°C to facilitate the oxygen exchange.

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding formic acid to a final concentration of 0.1-1%.

-

Combine the "heavy" and "light" samples in a 1:1 ratio.

-

-

Desalting:

-

Desalt the pooled peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and lyophilize to dryness.

-

-

Mass Spectrometry Analysis:

-

Resuspend the desalted peptides in a solvent compatible with the mass spectrometer (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS.

-

Mass Spectrometry Parameters for ¹⁸O Labeled Peptide Analysis

Instrument: Orbitrap-based mass spectrometer or other high-resolution instrument.

-

MS1 Scan:

-

Resolution: 60,000 - 120,000

-

Scan range: m/z 350-1500

-

AGC target: 1e6

-

Maximum injection time: 50 ms

-

-

Data-Dependent MS2 Scans:

-

TopN: 10-20 most intense precursors

-

Isolation window: 1.2-2.0 m/z

-

Collision energy: Normalized collision energy (NCE) of 27-30%

-

Resolution: 15,000 - 30,000

-

AGC target: 5e4

-

Maximum injection time: 100 ms

-

Mandatory Visualizations

Caption: General experimental workflow for quantitative proteomics using ¹⁸O labeling.

Caption: Simplified EGFR/MAPK signaling pathway. ¹⁸O labeling can quantify phosphorylation changes.

Caption: Decision tree for selecting a quantitative proteomics labeling strategy.

References

- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein turnover [utmb.edu]

- 9. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

D-Glucose-18O as a non-radioactive metabolic tracer

An In-depth Technical Guide to D-Glucose-¹⁸O as a Non-Radioactive Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a safe and powerful alternative to radioactive isotopes for elucidating the complex dynamics of biochemical pathways.[1] Among the available stable isotopes, such as ¹³C, ¹⁵N, and ²H, ¹⁸O provides a unique means to track the fate of oxygen atoms through metabolic networks.[2][3] D-Glucose labeled with ¹⁸O (D-Glucose-¹⁸O) serves as a non-radioactive metabolic tracer to investigate glucose metabolism, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[4][5]

The use of stable isotope tracers is particularly advantageous in human studies and drug development due to their complete safety.[1] This allows for repeated studies in the same subject, enabling individuals to serve as their own control and maximizing the informational content of each experiment.[1][6] By employing advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can unambiguously track the incorporation of ¹⁸O from glucose into a multitude of downstream metabolites in parallel.[2][7] This capability is crucial for understanding disease pathogenesis, identifying novel drug targets, and evaluating the mechanism of action and off-target effects of therapeutic compounds.[8][9]

Core Principles of ¹⁸O-Glucose Tracing

The fundamental principle of D-Glucose-¹⁸O tracing involves introducing glucose with an enriched ¹⁸O atom into a biological system and monitoring its incorporation into downstream metabolites. The mass difference between ¹⁸O and the naturally abundant ¹⁶O allows for the detection and quantification of labeled molecules using mass spectrometry.[2]

When D-Glucose-¹⁸O is metabolized, the ¹⁸O atom is carried along the carbon backbone through various enzymatic reactions. For example, in glycolysis, the oxygen atoms on the glucose molecule are generally retained in the resulting pyruvate molecules. Subsequent entry into the TCA cycle or other branching pathways will transfer this isotopic label to a wide array of intermediates. Analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in these metabolites provides a quantitative measure of pathway activity, or metabolic flux.[4][10] This technique offers a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations.[4]

Key Metabolic Pathways Analysis with D-Glucose-¹⁸O

Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Glycolysis is the metabolic pathway that converts glucose into pyruvate.[11] When tracing with D-Glucose-¹⁸O (e.g., [1-¹⁸O]glucose), the ¹⁸O label is retained on the carboxyl group of pyruvate. This ¹⁸O-labeled pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, a series of chemical reactions to release stored energy.[12] As the labeled acetyl-CoA is incorporated, the ¹⁸O atom can be traced through the various intermediates of the cycle, such as citrate, α-ketoglutarate, and malate. It is important to note that some reactions within the TCA cycle involve the addition of water, which can lead to the exchange and dilution of the ¹⁸O label. However, tracking the initial incorporation provides critical information on the flux of glucose-derived carbons into the cycle.[13]

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that generates NADPH and precursors for nucleotide synthesis.[14] The PPP is divided into an oxidative phase and a non-oxidative phase. The oxidative phase involves the decarboxylation of glucose-6-phosphate. Tracing with specifically labeled D-Glucose-¹⁸O can help differentiate the flux through the PPP versus glycolysis. For instance, if the ¹⁸O is on a carbon that is lost as CO₂ during the oxidative phase, the label will not appear in downstream PPP intermediates like ribose-5-phosphate. Conversely, if the label is retained, its presence in nucleotides provides a direct measure of PPP-derived biosynthesis.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling of metabolic water with 18 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Glycolysis - Wikipedia [en.wikipedia.org]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

A Technical Guide to D-Glucose-¹⁸O: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, synthesis, and analysis of D-Glucose-¹⁸O, a stable isotope-labeled monosaccharide crucial for metabolic research and diagnostic applications. This document serves as a valuable resource for professionals in drug development, biochemistry, and clinical research who utilize isotopic tracers to investigate cellular metabolism and disease pathways.

Commercial Availability and Purity

D-Glucose-¹⁸O is commercially available from several specialized chemical suppliers. The purity and isotopic enrichment of the product are critical parameters for experimental success and vary among vendors. The following tables summarize the currently available commercial sources and their product specifications.

Table 1: Commercial Suppliers of D-Glucose-¹⁸O

| Supplier | Product Name/Number | Positional Labeling | Isotopic Enrichment | Chemical Purity |

| MedChemExpress | HY-B0389S29 | Not specified | Not specified | 99.9%[1] |

| Omicron Biochemicals, Inc. | GLC-126 | D-[2-¹⁸O]glucose | >90 atom-% ¹⁸O | High Purity |

| Omicron Biochemicals, Inc. | GLC-168 | D-[UL-¹⁸O₆]glucose | >90 atom-% ¹⁸O | High Purity |

| Alfa Chemistry | ACMA00045826 | D-Glucose-¹⁸O-1 | Not specified | Not specified |

| Isotope Science / Alfa Chemistry | - | D-Glucose-¹⁸O-1 | Not specified | Not specified[2] |

| Biosynth | MG176394 | D-Glucose-6-¹⁸O | Not specified | Not specified[3] |

| Sigma-Aldrich (Isotec) | Custom Synthesis | Various | Custom | High Purity[4] |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | Various | Custom | High Purity |

Table 2: Purity and Isotopic Enrichment Specifications

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Enrichment | >90 atom-% ¹⁸O | Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy |

| Positional Purity | Position-specific | NMR Spectroscopy |

Synthesis and Purification of D-Glucose-¹⁸O

The synthesis of D-Glucose-¹⁸O can be achieved through either chemical or enzymatic methods. The choice of method depends on the desired position of the ¹⁸O label and the required scale of production.

Representative Chemical Synthesis Protocol

A common strategy for introducing an ¹⁸O label at a specific hydroxyl group involves the protection of other hydroxyl groups, followed by nucleophilic substitution with H₂¹⁸O or an ¹⁸O-labeled reagent, and subsequent deprotection.

Experimental Protocol: Synthesis of D-[1-¹⁸O]Glucose (Representative)

-

Protection of D-Glucose: Start with the protection of the hydroxyl groups at C2, C3, C4, and C6 of D-glucose. This can be achieved by reacting D-glucose with a suitable protecting group, such as acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Oxidation: The anomeric hydroxyl group at C1 is then selectively oxidized to a lactone using a mild oxidizing agent.

-

¹⁸O-Labeling: The lactone is subsequently hydrolyzed with ¹⁸O-labeled water (H₂¹⁸O) under acidic or basic conditions. This step incorporates the ¹⁸O atom at the C1 position.

-

Reduction: The resulting ¹⁸O-labeled lactone is reduced back to the hemiacetal using a reducing agent like sodium borohydride (NaBH₄).

-

Deprotection: Finally, the protecting groups are removed by acid hydrolysis to yield D-[1-¹⁸O]glucose.

Representative Enzymatic Synthesis Protocol

Enzymatic synthesis offers high specificity and can be used to label specific positions under mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis of D-Glucose-¹⁸O (Representative)

-

Enzyme Selection: Choose an appropriate enzyme that catalyzes an oxygen exchange reaction with water. For example, enzymes involved in glycolysis or gluconeogenesis can be utilized.

-

Reaction Setup: Prepare a reaction mixture containing the starting material (e.g., a glucose derivative or a precursor), the selected enzyme, and a buffer prepared with a high enrichment of H₂¹⁸O.

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH) to allow for the incorporation of ¹⁸O.

-

Enzyme Inactivation and Product Isolation: Stop the reaction by inactivating the enzyme (e.g., by heating or pH change). The ¹⁸O-labeled glucose is then purified from the reaction mixture.

Purification Protocol

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of carbohydrates.

Experimental Protocol: HPLC Purification of D-Glucose-¹⁸O

-

Column Selection: Utilize a column suitable for carbohydrate separation, such as an amino-propyl or a specialized carbohydrate analysis column.

-

Mobile Phase: A typical mobile phase for carbohydrate separation on an amino column is a mixture of acetonitrile and water. The ratio can be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the crude D-Glucose-¹⁸O in the mobile phase and filter it through a 0.22 µm filter before injection.

-

Chromatography: Inject the sample onto the HPLC system. Collect the fractions corresponding to the D-Glucose-¹⁸O peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified D-Glucose-¹⁸O.

Quality Control and Analytical Methods

Ensuring the chemical and isotopic purity of D-Glucose-¹⁸O is essential for its use in quantitative metabolic studies.

Chemical Purity Analysis by HPLC

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD) is suitable for the analysis of underivatized glucose.

-

Column and Mobile Phase: Use the same column and mobile phase conditions as described in the purification protocol.

-

Analysis: Inject a known concentration of the purified D-Glucose-¹⁸O and compare the chromatogram to a certified reference standard of unlabeled D-glucose. The chemical purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Isotopic Enrichment and Positional Analysis by Mass Spectrometry and NMR

Experimental Protocol: GC-MS Analysis

-

Derivatization: Convert the D-Glucose-¹⁸O to a volatile derivative, such as an aldonitrile acetate or a trimethylsilyl (TMS) ether, to make it amenable to gas chromatography.

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

-

GC Separation: Separate the derivatized glucose on a suitable capillary column.

-

MS Analysis: Acquire the mass spectrum of the derivatized D-Glucose-¹⁸O. The isotopic enrichment is calculated by comparing the ion intensities of the labeled and unlabeled fragments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of D-Glucose-¹⁸O in a suitable solvent, typically D₂O.

-

Instrumentation: Use a high-field NMR spectrometer.

-

¹³C NMR Spectroscopy: The incorporation of ¹⁸O causes a small upfield shift (isotope shift) in the resonance of the directly attached ¹³C atom. The isotopic enrichment can be quantified by comparing the integrals of the shifted and unshifted signals.

-

¹H NMR Spectroscopy: Can also be used to confirm the structure and purity of the compound.

Applications in Research and Drug Development

D-Glucose-¹⁸O is a powerful tool for tracing the metabolic fate of glucose in various biological systems.

Metabolic Flux Analysis

By introducing D-Glucose-¹⁸O into cell cultures or in vivo models, researchers can track the incorporation of the ¹⁸O label into downstream metabolites of pathways like glycolysis and the pentose phosphate pathway. This allows for the quantification of metabolic fluxes and the identification of metabolic reprogramming in disease states such as cancer and diabetes.

Positron Emission Tomography (PET) Imaging

While ¹⁸F-labeled glucose (¹⁸F-FDG) is the most common PET tracer for glucose metabolism, ¹⁸O-labeled compounds can be used in conjunction with other imaging modalities or as non-radioactive tracers in metabolic studies that inform PET imaging strategies.

Signaling Pathways and Experimental Workflows

Glycolysis and Pentose Phosphate Pathway

D-Glucose is a central molecule in cellular energy metabolism. The following diagram illustrates the major pathways of glucose metabolism that can be traced using D-Glucose-¹⁸O.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using D-Glucose-¹⁸O in cell culture.

Logical Relationship for Purity Assessment

This diagram illustrates the logical flow for assessing the purity of a D-Glucose-¹⁸O sample.

References

Unveiling the Journey of a Labeled Molecule: A Technical Guide to D-[1-¹⁸O]glucose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of D-[1-¹⁸O]glucose, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details experimental protocols for its application and visualizes its journey through key metabolic pathways, offering a vital resource for professionals in drug development and life sciences.

Core Physical and Chemical Properties

D-[1-¹⁸O]glucose is a form of D-glucose where the oxygen atom at the C1 position is replaced with the stable, non-radioactive isotope ¹⁸O. This isotopic substitution results in a molecule with a slightly higher molecular weight than its natural counterpart but with nearly identical physical and chemical properties. The primary utility of this labeling is to trace the metabolic fate of the glucose molecule in biological systems.

Physical Properties

The physical properties of D-[1-¹⁸O]glucose are essentially the same as those of unlabeled D-glucose. The single isotopic substitution has a negligible impact on bulk physical characteristics such as melting point, boiling point, and solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅¹⁸O | N/A |

| Molecular Weight | ~182.16 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | α-D-glucose: 146 °C; β-D-glucose: 150 °C | [1][4] |

| Solubility in Water | 909 g/L (at 25 °C) | [1] |

| Density | 1.54 g/cm³ | [5][6] |

| Stability | Stable. Should be stored at room temperature away from light and moisture.[7][8] |

Chemical Properties

The chemical reactivity of D-[1-¹⁸O]glucose is analogous to that of D-glucose. The ¹⁸O label at the anomeric carbon (C1) allows for the precise tracking of this atom through various enzymatic reactions. Key chemical characteristics include:

-

Reducing Sugar: The presence of a hemiacetal group allows it to act as a reducing agent.

-

Glycosidic Bond Formation: The hydroxyl group at the anomeric carbon can react with alcohols or other sugar moieties to form glycosides. The ¹⁸O label is critical in studying the mechanisms of these reactions.

-

Metabolic Tracer: The most significant chemical property is its function as a tracer in metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[9][10][11] The fate of the ¹⁸O label can be monitored using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][12]

Experimental Protocols

The use of D-[1-¹⁸O]glucose in metabolic research involves its introduction into a biological system and subsequent analysis of its incorporation into various metabolites. Below are generalized protocols for a typical isotope tracing experiment.

Synthesis of D-[1-¹⁸O]glucose

Several methods can be employed for the synthesis of D-[1-¹⁸O]glucose. A common laboratory-scale approach involves enzymatic synthesis:

-

Enzymatic Exchange: A straightforward method involves the use of an enzyme that catalyzes the exchange of the oxygen at the C1 position with ¹⁸O from H₂¹⁸O. Aldose-1-epimerase (mutarotase) can facilitate this exchange.

-

Reaction Setup: D-glucose is dissolved in a buffered solution containing a high enrichment of H₂¹⁸O.

-

Enzyme Addition: Aldose-1-epimerase is added to the solution to catalyze the mutarotation process, which involves the opening of the pyranose ring to form the open-chain aldehyde. This intermediate is in equilibrium with its hydrate, allowing for the incorporation of ¹⁸O from the solvent at the C1 carbonyl group.

-

Incubation: The reaction mixture is incubated under controlled temperature and pH to allow for sufficient isotopic exchange.

-

Purification: The labeled D-[1-¹⁸O]glucose is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

-

Verification: The isotopic enrichment and position of the label are confirmed by mass spectrometry and/or NMR spectroscopy.

Metabolic Labeling in Cell Culture

This protocol outlines the general steps for tracing the metabolism of D-[1-¹⁸O]glucose in cultured mammalian cells.

-

Cell Culture: Cells are grown in a standard culture medium to the desired confluency.

-

Medium Exchange: The standard medium is replaced with a medium containing D-[1-¹⁸O]glucose as the sole glucose source. The concentration of the labeled glucose should be similar to that of the original medium to avoid metabolic perturbations.

-

Incubation: Cells are incubated with the labeling medium for a specific period. The duration depends on the metabolic pathway being studied and the turnover rate of the metabolites of interest. Time-course experiments are often performed to capture the kinetics of labeling.

-

Metabolite Extraction: After incubation, the cells are rapidly quenched to halt metabolic activity. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: The cell extracts are then processed to separate the intracellular metabolites from other cellular components. This may involve centrifugation and lyophilization.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for detecting and quantifying isotopically labeled metabolites.

-

Derivatization: Depending on the analytical platform (e.g., gas chromatography-mass spectrometry, GC-MS), extracted metabolites may need to be derivatized to increase their volatility and thermal stability.

-

Instrumentation: The derivatized samples are injected into the GC-MS or directly infused into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Data Acquisition: The mass spectrometer is set to detect the mass-to-charge ratios (m/z) of the metabolites of interest. The presence of the ¹⁸O isotope will result in a mass shift of +2 Da for the molecular ion of D-[1-¹⁸O]glucose and any downstream metabolites that retain the label.

-

Data Analysis: The fractional enrichment of ¹⁸O in each metabolite is calculated by comparing the peak intensities of the labeled (M+2) and unlabeled (M) ions. This information is used to determine the relative flux through different metabolic pathways.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the position of the isotopic label within a molecule.

-

Sample Preparation: The extracted and purified metabolites are dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹³C NMR: While ¹⁸O is not directly NMR-active, its presence can induce a small upfield shift in the resonance of the directly attached ¹³C nucleus (an isotope effect). By comparing the ¹³C NMR spectrum of the labeled sample to that of an unlabeled standard, the position and extent of ¹⁸O incorporation can be determined.[13][14]

-

Data Analysis: The integration of the shifted and unshifted peaks provides a quantitative measure of isotopic enrichment at a specific atomic position.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the flow of the ¹⁸O label from D-[1-¹⁸O]glucose through key metabolic pathways.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. ck12.org [ck12.org]

- 4. quora.com [quora.com]

- 5. D(+)-Glucose CAS#: 50-99-7 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 50-99-7 CAS MSDS (D(+)-Glucose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]

- 9. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. 18O Isotope Labeling Combined with 31P Nuclear Magnetic Resonance Spectroscopy for Accurate Quantification of Hydrolyzable Phosphorus Species in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo D-Glucose-¹⁸O Infusion Studies: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for conducting in vivo D-Glucose-¹⁸O infusion studies to investigate glucose metabolism. The use of stable isotopes, such as ¹⁸O-labeled glucose, offers a powerful and safe method to trace the metabolic fate of glucose and quantify various aspects of its metabolism in living organisms. This technique is invaluable for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents.

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, allowing for the dynamic assessment of metabolic pathways in vivo.[1] D-Glucose-¹⁸O, a non-radioactive isotopologue of glucose, can be infused into animal models to trace the flux of glucose through various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. By measuring the incorporation of ¹⁸O into downstream metabolites, researchers can gain quantitative insights into glucose transport, uptake, and utilization by different tissues. This approach is particularly useful for studying insulin resistance, diabetes, and other metabolic disorders. The primed constant infusion of stable isotope-labeled glucose is a well-established method for quantifying glucose kinetics.[1]

Key Concepts and Applications

-

Glucose Flux: Determination of the whole-body rate of glucose appearance (Ra) and disappearance (Rd).

-

Tissue-Specific Glucose Uptake: Quantifying the rate of glucose uptake by individual tissues.

-

Metabolic Fate Tracing: Following the ¹⁸O label to elucidate the activity of downstream metabolic pathways. For instance, the incorporation of ¹⁸O into lactate can provide insights into glycolytic flux, while its presence in TCA cycle intermediates can indicate oxidative metabolism.[2]

-

Drug Efficacy Studies: Evaluating the impact of therapeutic interventions on glucose metabolism.

Experimental Protocol

This protocol outlines a primed-constant infusion of D-Glucose-¹⁸O in a rodent model. The specific parameters may need to be optimized based on the animal model, research question, and available analytical instrumentation.

I. Animal Preparation

-

Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment to minimize stress.

-

Fasting: Fast animals overnight (typically 6-8 hours) to achieve a basal metabolic state.[3] Water should be available ad libitum.

-